12H-Indeno[1,2-b]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Indeno[1,2-b]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is composed of 21 carbon atoms and 14 hydrogen atoms, forming a complex structure with multiple aromatic rings
Vorbereitungsmethoden
The synthesis of 12H-Indeno[1,2-b]phenanthrene can be achieved through various methods. One efficient approach involves the iron-catalyzed synthesis of indenophenanthrene derivatives from easily available starting materials under mild conditions . This method provides high to excellent yields and is regioselective. Industrial production methods may involve similar catalytic processes, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
12H-Indeno[1,2-b]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
12H-Indeno[1,2-b]phenanthrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have explored its interactions with biological molecules, potentially leading to applications in drug development.
Medicine: Research into its biological activity may uncover therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 12H-Indeno[1,2-b]phenanthrene involves its interaction with molecular targets and pathways within biological systems. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
12H-Indeno[1,2-b]phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons, such as:
These compounds share similar structures but differ in the arrangement of their aromatic rings
Eigenschaften
CAS-Nummer |
248-83-9 |
---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-16-12-21-17(13-20(16)18)11-15-6-2-4-8-19(15)21/h1-10,12-13H,11H2 |
InChI-Schlüssel |
RUHNSAFWKYGGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.